![molecular formula C11H16N2O2S B1612679 1-Methanesulfonyl-3-phenyl-piperazine CAS No. 912763-31-6](/img/structure/B1612679.png)
1-Methanesulfonyl-3-phenyl-piperazine
Overview
Description
1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-3-phenyl-piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of 1-Methanesulfonyl-3-phenyl-piperazine is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonyl group . The molecular weight of this compound is 240.32 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methanesulfonyl-3-phenyl-piperazine include its molecular weight (240.32 g/mol) and its molecular formula (C11H16N2O2S) . Additional properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
I have conducted a search for the scientific research applications of 1-Methanesulfonyl-3-phenyl-piperazine, but unfortunately, the available information is limited. The search results primarily discuss the preparation process and availability of this compound for experimental or research use, rather than detailing specific applications in various fields.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Methanesulfonyl-3-phenyl-piperazine (also known as MSPP) is a multifunctional molecule that has been applied to modify perovskite films . The primary targets of MSPP are the defects in perovskite films, which are addressed through interfacial engineering .
Mode of Action
The introduction of MSPP passivation enables multiple bonding interactions with the perovskite film, including hydrogen bonds, Pb-O, and Pb-N dative bonds . These interactions result in a significant reduction in trap density and effectively suppress non-radiative recombination .
Biochemical Pathways
The biochemical pathways affected by MSPP involve the modification of perovskite films via a two-step process . The introduction of MSPP results in improved crystallinity of the perovskite films and decreased PbI2 residuals . This is conducive to both carrier transport and stability of the resultant devices .
Result of Action
The result of MSPP’s action is the production of high-performance and long-term stable perovskite solar cells (PSCs) . The MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability . For example, even after thermal aging at 85℃ for 600 hours, the unencapsulated device retains 88% of its original PCE .
Action Environment
The action of MSPP is influenced by the environment in which it is applied. For instance, the thermal stability of the MP-modified devices is tested at 85℃ . The results show that the devices retain a significant portion of their original PCE even after prolonged exposure to this temperature .
properties
IUPAC Name |
1-methylsulfonyl-3-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAZJLBISVSKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587594 | |
Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-3-phenyl-piperazine | |
CAS RN |
912763-31-6 | |
Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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